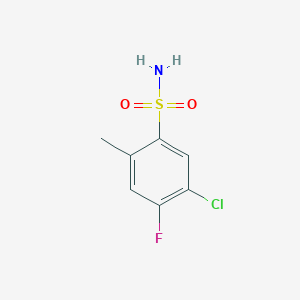

5-Chloro-4-fluoro-2-methylbenzenesulfonamide

説明

5-Chloro-4-fluoro-2-methylbenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) group attached to a benzene ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 5, 4, and 2, respectively. This compound belongs to a class of sulfonamides, which are widely studied for their pharmacological properties, including enzyme inhibition (e.g., carbonic anhydrase, NaV channels) and antimicrobial activity . The presence of halogen atoms and methyl groups influences its electronic, steric, and metabolic properties, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

特性

IUPAC Name |

5-chloro-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFODENXNYLGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor. One common method is the reaction of 5-chloro-4-fluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired sulfonamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products:

Substitution Products: Compounds with different substituents replacing chlorine or fluorine.

Oxidation Products: Sulfonic acids or sulfonate esters.

Reduction Products: Amines or other reduced derivatives.

Coupling Products: Biaryl compounds with extended aromatic systems.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 5-Chloro-4-fluoro-2-methylbenzenesulfonamide typically involves the sulfonation of appropriate aromatic precursors. The compound's structure allows for various modifications that can enhance its biological activity. For instance, it can be synthesized from 2-methyl-5-nitrobenzenesulfonamide through reduction methods, which are crucial for producing derivatives with improved pharmacological profiles .

Anticancer Properties

Research indicates that sulfonamides, including this compound, exhibit significant anticancer activity. A study demonstrated that derivatives of sulfonamides could inhibit cancer cell proliferation effectively. Specifically, one derivative was tested against human ovarian and colon cancer cell lines, showing promising results in inducing apoptosis and cell cycle arrest .

| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4j | MIA PaCa-2 | 1.9 | G2/M arrest, apoptosis induction |

| 4e | MDA-MB-231 | Not specified | Apoptosis induction |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes such as carbonic anhydrase IX (CA IX). This enzyme is implicated in tumor growth and metastasis, making it a target for cancer therapies. Compounds derived from sulfonamides showed selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as therapeutic agents in oncology .

Antibacterial and Antifungal Activity

The compound has demonstrated antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies revealed significant inhibition rates at concentrations around 50 µg/mL, suggesting its potential use in treating bacterial infections .

| Bacterial Strain | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 79.46 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the sulfonamide group can lead to variations in biological activity, including enhanced potency against specific cancer types or improved selectivity towards bacterial targets .

Future Directions and Clinical Implications

The ongoing research into the applications of this compound indicates its potential as a versatile therapeutic agent. Future studies should focus on:

- In vivo efficacy : Assessing the effectiveness of this compound in animal models.

- Mechanistic studies : Understanding the precise mechanisms through which it exerts its biological effects.

- Combination therapies : Exploring its use in conjunction with other drugs to enhance therapeutic outcomes.

作用機序

The mechanism of action of 5-Chloro-4-fluoro-2-methylbenzenesulfonamide is primarily related to its ability to inhibit enzymes involved in bacterial folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folate synthesis and bacterial growth.

類似化合物との比較

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 5-Chloro-4-fluoro-2-methylbenzenesulfonamide and selected analogs:

Key Findings from Comparative Studies

- Electronic Effects : The electron-withdrawing Cl and F substituents in this compound enhance the acidity of the sulfonamide proton (pKa ~8–10), similar to PF-05089771, which leverages fluorine for improved target binding . In contrast, methyl groups (e.g., in Metolazone) increase lipophilicity, favoring renal tubular reabsorption .

- Enzyme Inhibition : Unlike PF-05089771, which targets voltage-gated sodium channels (NaV1.7) via a diaryl ether scaffold , the target compound lacks an extended aromatic linker, suggesting divergent biological targets.

- Metabolic Stability: Methyl and halogen substituents in this compound may reduce oxidative metabolism compared to non-halogenated analogs like Bumetanide, which undergoes hepatic glucuronidation .

- Antimicrobial Activity : Schiff base derivatives (e.g., ) exhibit metal-binding properties absent in the target compound, underscoring the importance of auxiliary functional groups in antimicrobial efficacy.

生物活性

5-Chloro-4-fluoro-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxic effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides , characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The specific substitutions at positions 5 (chloro), 4 (fluoro), and 2 (methyl) contribute to its unique properties and biological activities.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |

|---|---|---|

| HCT-116 | 11 | 3.1 |

| MCF-7 | 15 | 2 |

| HeLa | 18 | Not reported |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, with lower values suggesting higher potency. The selectivity ratios compare the cytotoxicity against cancer cells to that against non-cancerous keratinocyte cells (HaCaT), indicating that the compound exhibits selective toxicity towards cancer cells.

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometric analysis has shown a concentration-dependent increase in apoptotic cells, particularly in late apoptotic stages, when treated with this compound .

Apoptosis Induction Analysis

In studies where MCF-7 and T47D cells were treated with varying concentrations of the compound, significant increases in apoptotic populations were observed. This suggests that the compound may trigger apoptotic pathways, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

Beyond its cytotoxic properties, this compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it has been shown to exhibit inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 μM | Moderate |

The selectivity for CA IX over CA II suggests that this compound could be utilized in targeted therapies aimed at tumors expressing CA IX, thereby minimizing side effects associated with broader enzyme inhibition.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives of benzenesulfonamides, including those similar to this compound, demonstrated significant cytotoxicity against various human cancer cell lines, reinforcing its potential as an anticancer agent .

- Apoptotic Effects : Research indicated that treatment with this compound led to a marked increase in apoptotic markers in treated cell lines compared to controls, which supports its role in inducing programmed cell death .

- Enzyme Selectivity : Molecular docking studies have suggested favorable interactions between the compound and CA IX, which may enhance its effectiveness as a therapeutic agent while reducing off-target effects .

Q & A

Q. What are the established synthetic routes for 5-Chloro-4-fluoro-2-methylbenzenesulfonamide, and what are their key reaction conditions?

The synthesis of benzenesulfonamide derivatives typically involves sulfonation, halogenation, and amidation steps. For this compound, a common approach starts with chlorosulfonic acid treatment of a substituted toluene precursor, followed by fluorination and amidation. Key intermediates may include methyl-substituted aromatic rings, where precise control of electrophilic substitution (e.g., Cl and F introduction) is critical. Reaction conditions such as temperature (e.g., reflux in DCM) and stoichiometric ratios of reagents (e.g., sodium carbonate for pH control) significantly impact yields .

Q. Which analytical techniques are most effective for characterizing this compound?

X-ray crystallography is a gold standard for confirming molecular structure, as demonstrated in studies of related sulfonamides (e.g., methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, where bond angles and crystal packing were resolved) . Complementary techniques include:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility varies with solvent polarity. For example, sulfonamides generally dissolve in polar aprotic solvents (e.g., DMSO, DMF) but are less soluble in water. Stability studies should include:

- pH dependence : Sulfonamides may hydrolyze under strong acidic/basic conditions.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.

- Light sensitivity : UV-vis spectroscopy to assess photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound derivatives?

Statistical Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, enable systematic optimization. For example:

- Variables : Temperature, reagent molar ratios, reaction time.

- Output : Yield or purity.

A study on sulfonamide synthesis achieved a 98% yield by optimizing sodium cyanide concentration and reflux time using a central composite design . Computational tools (e.g., quantum chemical calculations) can predict optimal pathways, reducing trial-and-error experimentation .

Q. What structural features of this compound influence its bioactivity, and how can SAR studies be designed?

The chloro and fluoro substituents enhance electrophilicity and binding affinity to biological targets (e.g., carbonic anhydrase inhibitors). Structure-Activity Relationship (SAR) studies should:

- Vary substituents : Synthesize analogs with different halogens or methyl groups.

- Assay bioactivity : Use enzymatic inhibition assays (e.g., IC measurements) or cell-based models.

- Computational docking : Predict binding modes using software like AutoDock .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Quantum mechanics/molecular mechanics (QM/MM) simulations and reaction path searches (e.g., using the artificial force-induced reaction method) can map transition states and intermediates. For example, ICReDD’s approach combines computational predictions with experimental validation to accelerate reaction discovery .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results or bioactivity outcomes)?

- Cross-validation : Use multiple analytical methods (e.g., NMR + X-ray crystallography).

- Replicate experiments : Ensure reproducibility under controlled conditions.

- Meta-analysis : Compare data with published studies on structurally similar compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide’s antimicrobial activity ).

Methodological Considerations

Q. What strategies are recommended for scaling up laboratory-scale synthesis to pilot production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。